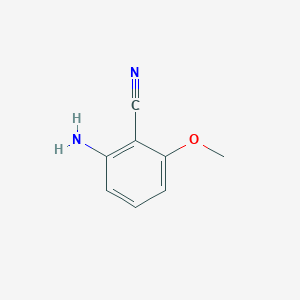

2-Amino-6-methoxybenzonitrile

概要

説明

Synthesis Analysis

2-Amino-6-methoxybenzonitrile and related compounds have been synthesized through various chemical reactions. For instance, a method involves the nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, resulting in a variety of 2-aminobenzonitriles in good to excellent yields. This process is noted for its use of an inexpensive iron(III) catalyst and the novel C-C bond cleavage of indoles, demonstrating a cost-effective and innovative approach to synthesizing these compounds (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of related aminobenzonitrile compounds has been extensively studied. For example, the structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction data. Such studies reveal the intricate details of the molecular arrangement and help in understanding the chemical behavior of these compounds (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving aminobenzonitriles exhibit diverse outcomes depending on the reaction conditions. A notable reaction is the aminocyanation, which involves the direct addition of aryl cyanamides to arynes, incorporating amino and cyano groups synchronously. This method affords synthetically useful 1,2-bifunctional aminobenzonitriles and demonstrates the chemoselectivity of such processes (Rao & Zeng, 2014).

Physical Properties Analysis

The physical properties of aminobenzonitriles and related compounds have been a subject of interest in various studies. For example, the vibrational investigations of 2-amino-4-methoxybenzothiazole, a compound related to 2-amino-6-methoxybenzonitrile, have been carried out using FTIR and FT-Raman techniques. Such studies help in understanding the physical characteristics of these compounds, including their stability and reactivity (Arjunan et al., 2013).

Chemical Properties Analysis

The chemical properties of aminobenzonitriles have been explored in various contexts, such as their role as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have shown effective corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the practical applications of these compounds in protecting metals from corrosion (Verma et al., 2015).

科学的研究の応用

- Scientific Field : Organic Chemistry

- Application Summary : Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been widely used in various fields .

- Methods of Application : The products obtained from the synthesis were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

特性

IUPAC Name |

2-amino-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVLXRZXEOPYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507800 | |

| Record name | 2-Amino-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methoxybenzonitrile | |

CAS RN |

1591-37-3 | |

| Record name | 2-Amino-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)